Trt-D-Phe-OH DEA
Description
Trt-D-Phe-OH DEA (CAS 80514-69-8) is a diethylammonium salt of N-α-trityl-D-phenylalanine. Its molecular formula is C₃₄H₄₀N₂O₂, featuring a trityl (triphenylmethyl) group protecting the amino moiety of the D-phenylalanine residue, with a diethylammonium counterion (Fig. 1). This compound is primarily utilized in peptide synthesis as a protective intermediate, preventing unwanted side reactions during solid-phase or solution-phase peptide chain elongation .
Structurally, the trityl group enhances steric hindrance, improving selectivity in coupling reactions. The D-configuration of phenylalanine makes it valuable for synthesizing enantiomerically pure peptides, particularly in biomedical research targeting chiral-specific interactions . Industrial applications include pharmaceutical manufacturing, where it serves as a precursor for peptide-based therapeutics.
Properties
IUPAC Name |
N-ethylethanamine;(2R)-3-phenyl-2-(tritylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLKHJZVHGFJPR-UFTMZEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C[C@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trt-D-Phe-OH DEA typically involves the protection of the amino group of D-phenylalanine with a trityl group (Trt). The reaction is carried out in the presence of diethylamine (DEA) to form the final product. The process can be summarized as follows:
Protection of D-phenylalanine: The amino group of D-phenylalanine is protected using trityl chloride in the presence of a base such as triethylamine.
Formation of this compound: The protected D-phenylalanine is then reacted with diethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Trt-D-Phe-OH DEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Peptide Synthesis
Fmoc Chemistry:
Trt-D-Phe-OH DEA plays a significant role in the synthesis of peptides through Fmoc (Fluorenylmethyloxycarbonyl) chemistry. It serves as a protected amino acid that can be incorporated into peptide chains. The use of this compound allows for the selective deprotection of the phenylalanine side chain, facilitating further modifications and elongations of peptide sequences. This property is particularly beneficial in creating complex peptides with specific biological activities .
Case Study:
In a study focusing on the synthesis of bioactive peptides, this compound was utilized to construct a tetrapeptide sequence. The incorporation of this compound enabled researchers to achieve high yields and purity levels, demonstrating its effectiveness in peptide synthesis protocols .
Drug Development
Anticancer Agents:
this compound has been investigated for its potential use in developing anticancer agents. Research indicates that peptides containing D-phenylalanine residues exhibit enhanced stability and bioactivity compared to their L-phenylalanine counterparts. This stability is crucial for therapeutic applications where prolonged circulation times are desired .
Case Study:
A recent pharmacological study examined the effects of D-phenylalanine-containing peptides on tumor growth in vivo. Results showed that these peptides significantly inhibited tumor proliferation, suggesting a promising avenue for cancer treatment .
Material Science
Self-Assembly and Hydrogel Formation:
this compound has been explored for its ability to self-assemble into nanostructures, which can be utilized in creating hydrogels. These hydrogels mimic extracellular matrices and have applications in tissue engineering and regenerative medicine. The electrostatic interactions facilitated by the D-phenylalanine residue contribute to the mechanical strength and biocompatibility of these hydrogels .
Data Table: Properties of Hydrogels Formed with this compound
| Property | Value |
|---|---|
| Minimum Gel Concentration | 0.1% (w/v) |
| pKa | 4.8 |
| Zeta Potential (Cationic) | Positive |
| Cell Viability (HEK-293T) | >90% at 0.1% (w/v) |
Metabolomic Studies
Phenylalanine Metabolism:
Recent metabolomic profiling has revealed alterations in phenylalanine metabolism associated with various diseases. The incorporation of this compound into metabolic studies can aid in understanding these pathways better, providing insights into potential therapeutic targets .
Case Study:
A study highlighted the increased levels of trans-cinnamate, a metabolite derived from phenylalanine, in patients with metabolic disorders. By utilizing this compound in experiments, researchers were able to trace the metabolic pathways more effectively, leading to potential diagnostic applications .
Mechanism of Action
The mechanism of action of Trt-D-Phe-OH DEA involves its role as a protecting group in peptide synthesis. The trityl group protects the amino group of D-phenylalanine during chemical reactions, preventing unwanted side reactions. The diethylamine component helps in stabilizing the compound and facilitating its incorporation into peptides.
Comparison with Similar Compounds
(a) Trt-Met-OH DEA
- Amino Acid Residue: Methionine (sulfur-containing side chain) vs. phenylalanine (aromatic side chain).
- Applications : Used in synthesizing methionine-containing peptides, particularly for redox-active motifs. The thioether group in methionine offers nucleophilicity, enabling post-synthetic modifications like oxidation .
- Safety: Limited explicit data, but similar handling precautions as this compound are advised due to shared diethylammonium counterion .
(b) Trt-D-Thr-OH·TEA
- Counterion : Triethylammonium vs. diethylammonium. Triethylamine (TEA) offers higher volatility, facilitating removal during purification.
- Amino Acid: Threonine introduces a hydroxyl group, enabling glycosylation in peptide synthesis.
- Regulatory: Classified as a pharmaceutical substance with restrictions on non-laboratory use .
(c) H-Phe(4-NH₂)-OH
- Unprotected Structure: Lacks trityl protection, making it reactive in aqueous environments. The 4-amino substituent on phenylalanine enhances hydrogen-bonding capacity, useful in enzyme inhibition studies .
- Toxicity : Documented hazards include skin, eye, and respiratory irritation (H315/H319/H335) .
Biological Activity
Trt-D-Phe-OH DEA, or Trityl-D-Phenylalanine-OH with a diethylamine (DEA) moiety, is a compound that has garnered interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Trityl Group : Provides protection for the amino group during synthesis.
- D-Phenylalanine : An amino acid that influences various biological pathways.
- Diethylamine (DEA) : A basic amine that can participate in various chemical reactions.
Biological Activity Overview
This compound exhibits several biological activities which can be categorized as follows:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which are critical in protecting cells from oxidative stress. Studies have indicated that compounds with similar structures can scavenge free radicals effectively, thereby reducing cellular damage .
- Influence on Hormonal Secretion : Amino acids and their derivatives, including D-phenylalanine, have been reported to influence the secretion of anabolic hormones. This effect is particularly relevant in contexts such as muscle growth and recovery post-exercise .
- Neuroprotective Effects : Research suggests that D-phenylalanine can have neuroprotective effects by modulating neurotransmitter levels, potentially aiding in conditions like depression and chronic pain management .
Case Study 1: Antioxidant Mechanism
In a study involving oxidative stress models using A549 lung cancer cells, pretreatment with antioxidants similar to this compound demonstrated significant protection against oxidative damage induced by paraquat. The results showed a marked recovery of metabolite levels and reduced reactive oxygen species (ROS) generation, underscoring the compound's potential as an antioxidant agent .
Case Study 2: Hormonal Influence
A comparative study on the effects of various amino acid derivatives revealed that D-phenylalanine significantly increased insulin secretion in vitro. This suggests a role for this compound in metabolic regulation, particularly in enhancing anabolic responses during physical activity or recovery phases .
Research Findings
Research findings on this compound indicate several key points:
- Metabolomic Analysis : Metabolomic studies have shown that treatment with compounds related to D-phenylalanine can alter metabolic pathways significantly. For instance, a study highlighted changes in lipid metabolism and energy-related metabolites upon treatment with similar compounds under oxidative stress conditions .
- Deprotection Kinetics : In solid-phase peptide synthesis (SPPS), the deprotection kinetics of Fmoc-D-Phe-OH were analyzed to optimize conditions for synthesizing peptides that may include this compound as a building block. The results indicated effective deprotection at varying concentrations of bases like TMG and DEAPA .
Data Tables
| Property | This compound | Related Compounds |
|---|---|---|
| Antioxidant Activity | Moderate | Delphinidin (High) |
| Hormonal Influence | Significant | L-Leucine |
| Neuroprotective Potential | Moderate | D-Tyrosine |
Q & A
Q. How to evaluate the reliability of literature sources on this compound’s biological activity?
- Answer : Prioritize peer-reviewed journals with rigorous chemistry focus (e.g., Journal of Organic Chemistry). Cross-validate claims using primary data (e.g., NMR shifts, HPLC retention times). Exclude studies lacking experimental details (e.g., solvent systems, purification methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
